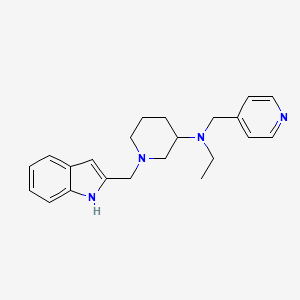
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline, also known as NSC-745887, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a potent inhibitor of several protein kinases and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline works by inhibiting several protein kinases, including Akt, GSK-3β, and CDK2. These kinases are involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting these kinases, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline can slow or stop the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been shown to protect neurons from damage and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline in lab experiments is that it is readily available and can be synthesized on a large scale. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline is that it may have off-target effects, meaning it could affect other proteins or cellular processes in addition to its intended targets.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline. One area of interest is in the development of more potent and selective inhibitors of the protein kinases targeted by 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline could be studied in combination with other cancer therapies to determine if it has synergistic effects. Finally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline could be studied in animal models to determine its efficacy and safety in vivo.
Conclusion:
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline is a potent inhibitor of several protein kinases that has been studied extensively for its potential use in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action is well understood, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline that could lead to new discoveries and potential therapies.
Synthesemethoden
The synthesis of 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline involves several steps, including the reaction of indoline with phenylsulfonyl chloride and morpholine in the presence of a base. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized and can be carried out on a large scale, making 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been studied extensively for its potential use in cancer research. It has been shown to inhibit several protein kinases that are involved in cancer cell growth and proliferation. Additionally, 2-methyl-5-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)indoline has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
4-[[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-15-13-16-14-18(27(22,23)20-9-11-26-12-10-20)7-8-19(16)21(15)28(24,25)17-5-3-2-4-6-17/h2-8,14-15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZVCCHVSKZGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6081082.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6081084.png)
![4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B6081093.png)

![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6081115.png)
![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6081120.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6081133.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6081141.png)
![ethyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6081156.png)
![methyl {5-[3-(4-morpholinyl)propanoyl]-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B6081169.png)
![4-[4-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6081175.png)
![(1-{[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6081182.png)